2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline
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Overview
Description
2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methylsulfanyl group at the 2-position and a 2-naphthyloxy group at the 4-position of the quinazoline ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Scientific Research Applications
2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of Naphthyloxy Group: The 2-naphthyloxy group can be introduced through etherification reactions involving 2-naphthol and appropriate leaving groups like halides or tosylates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The naphthyloxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the naphthyloxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazolines with various nucleophiles.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase enzymes by competing with ATP binding, leading to the disruption of cell signaling and growth pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4-(2-naphthyloxy)ethanol
- 2-(Methylsulfanyl)-4-(2-naphthyloxy)acetamide
- 2-(Methylsulfanyl)-4-(2-naphthyloxy)benzene
Uniqueness
Compared to similar compounds, 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline stands out due to its unique quinazoline core, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxyquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-23-19-20-17-9-5-4-8-16(17)18(21-19)22-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDYGFPZFHNCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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